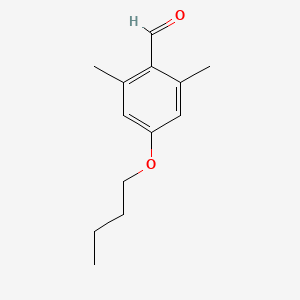

4-Butoxy-2,6-dimethylbenzaldehyde

説明

4-Butoxy-2,6-dimethylbenzaldehyde is an aromatic aldehyde featuring a para-butoxy group and two ortho-methyl substituents on the benzaldehyde core. The butoxy group (C₄H₉O) introduces steric bulk and lipophilicity, while the methyl groups enhance steric hindrance, influencing reactivity and solubility.

特性

IUPAC Name |

4-butoxy-2,6-dimethylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-4-5-6-15-12-7-10(2)13(9-14)11(3)8-12/h7-9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBJHANYSLBRIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C(=C1)C)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611868 | |

| Record name | 4-Butoxy-2,6-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88174-30-5 | |

| Record name | 4-Butoxy-2,6-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-2,6-dimethylbenzaldehyde can be achieved through several methods. One common approach involves the alkylation of 2,6-dimethylbenzaldehyde with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

In industrial settings, the production of 4-Butoxy-2,6-dimethylbenzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

化学反応の分析

Types of Reactions

4-Butoxy-2,6-dimethylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium ethoxide in ethanol.

Major Products Formed

Oxidation: 4-Butoxy-2,6-dimethylbenzoic acid.

Reduction: 4-Butoxy-2,6-dimethylbenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

科学的研究の応用

4-Butoxy-2,6-dimethylbenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the production of fragrances and flavoring agents

作用機序

The mechanism of action of 4-Butoxy-2,6-dimethylbenzaldehyde depends on the specific reaction it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group gains electrons to form an alcohol .

類似化合物との比較

4-Ethoxy-2,6-dimethylbenzaldehyde

- Structure : Ethoxy group (C₂H₅O) at the para position.

- Electronic Effects : The ethoxy group is less electron-donating than butoxy due to its shorter alkyl chain, leading to reduced resonance stabilization of the aldehyde group .

- Steric Hindrance : Lower steric bulk compared to butoxy, allowing faster reaction kinetics in nucleophilic additions (e.g., Grignard reactions).

- Applications : Used in organic synthesis and materials science for π-π stacking interactions .

| Property | 4-Ethoxy-2,6-dimethylbenzaldehyde | 4-Butoxy-2,6-dimethylbenzaldehyde (Inferred) |

|---|---|---|

| Molecular Weight | ~178.22 g/mol | ~206.29 g/mol |

| Boiling Point | Not reported | Likely higher due to longer alkyl chain |

| Lipophilicity (LogP) | Moderate | Higher |

4-Hydroxybenzaldehyde Derivatives

- 4-Hydroxy-3-methoxybenzaldehyde (): Reactivity: The hydroxy group enables hydrogen bonding, enhancing solubility in polar solvents. Methoxy groups stabilize the aromatic ring via resonance. Applications: Precursor for anticancer and antifungal agents due to bioactive phenolic moieties .

- 2,4-Dihydroxy-3,6-dimethylbenzaldehyde (): Steric Effects: Additional hydroxy groups increase polarity but reduce solubility in non-polar media. Synthetic Utility: Used in Gattermann reactions to introduce formyl groups .

4-Amino-2,6-dimethylbenzaldehyde

- Structure: Amino group (-NH₂) at the para position.

- Reactivity: The amino group is strongly electron-donating, activating the aromatic ring for electrophilic substitution. However, it may oxidize under harsh conditions.

| Property | 4-Amino-2,6-dimethylbenzaldehyde | 4-Butoxy-2,6-dimethylbenzaldehyde |

|---|---|---|

| Bioactivity | High (pharmaceutical potential) | Moderate (inferred) |

| Hazard Profile | Likely mutagenic | Unknown; likely less reactive |

Halogenated Derivatives: 4-(Bromomethyl)benzaldehyde

- Reactivity : Bromine substituent enhances electrophilicity, making it reactive in SN2 reactions.

- Toxicity: Limited toxicological data, but brominated compounds often require stringent safety protocols (e.g., eye flushing for exposure) .

Fluorinated Analog: 4-(Benzyloxy)-2,6-difluorobenzaldehyde

- Electronic Effects : Fluorine atoms withdraw electron density, deactivating the ring and directing electrophilic attacks to specific positions.

- Stability : Enhanced thermal and oxidative stability due to C-F bonds .

Key Research Findings

- Steric and Electronic Trends :

- Pharmacological Potential: Hydroxy and methoxy derivatives dominate medicinal chemistry due to hydrogen-bonding capabilities . Butoxy derivatives may excel in hydrophobic drug delivery systems due to higher LogP values.

生物活性

4-Butoxy-2,6-dimethylbenzaldehyde, a derivative of benzaldehyde, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique iso-butoxy side chain, which may influence its interaction with biological systems. The following sections provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C12H16O2

- Molecular Weight : 192.26 g/mol

- Structure : The compound features a benzaldehyde moiety substituted with a butoxy group and two methyl groups at the 2 and 6 positions.

The biological activity of 4-butoxy-2,6-dimethylbenzaldehyde is believed to arise from its ability to interact with various biomolecules, including enzymes and receptors. The aldehyde functional group can undergo nucleophilic attack, leading to the formation of adducts with amino acids in proteins. This interaction can modulate enzyme activity or receptor signaling pathways.

Biological Activities

Research indicates that 4-butoxy-2,6-dimethylbenzaldehyde exhibits several biological activities:

-

Antioxidant Activity :

- The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cells. This property is significant in preventing cellular damage associated with various diseases.

-

Antimicrobial Properties :

- Studies have demonstrated the efficacy of this compound against a range of bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

-

Anti-inflammatory Effects :

- Preliminary research suggests that 4-butoxy-2,6-dimethylbenzaldehyde may inhibit pro-inflammatory cytokines, contributing to its potential therapeutic effects in inflammatory conditions.

-

Anticancer Potential :

- In vitro studies indicate that the compound may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle regulators.

Table 1: Summary of Biological Activities

Case Study: Antioxidant Activity

In a study assessing the antioxidant properties of various aldehydes, 4-butoxy-2,6-dimethylbenzaldehyde was found to exhibit significant radical scavenging activity compared to other compounds tested. The study utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) assays to quantify antioxidant capacity.

Case Study: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties revealed that 4-butoxy-2,6-dimethylbenzaldehyde inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism was hypothesized to involve disruption of bacterial membrane integrity.

Case Study: Anti-inflammatory Mechanism

Research published in a peer-reviewed journal highlighted the compound's ability to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a potential role for 4-butoxy-2,6-dimethylbenzaldehyde in managing inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。